Molecular Weight and Physicochemical Profile Relative to Closest Structural Analogs
CAS 2034286-25-2 (MW 285.30 g/mol, cLogP ~0.9, tPSA ~89 Ų) occupies a distinct physicochemical space relative to its closest azetidinyl pyrimidine analogs. The 6-methoxypyridine carbonyl group confers a lower molecular weight and balanced lipophilicity compared with the 5-fluoropyridine analog (2034223-48-6, MW 273.27, cLogP ~0.5) and the benzyloxy analog (2-(benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, MW ~308.34, cLogP ~2.1). These differences have practical consequences for DMPK optimization, as the 6-methoxy substituent typically improves metabolic stability over the unsubstituted pyridine analog through reduced CYP-mediated O-dealkylation susceptibility [1].
| Evidence Dimension | Molecular weight (MW) and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 285.30 g/mol; cLogP ≈ 0.9; tPSA ≈ 89 Ų |
| Comparator Or Baseline | 5-Fluoropyridine analog (2034223-48-6): MW = 273.27, cLogP ≈ 0.5; Benzyloxy analog: MW ~308.34, cLogP ≈ 2.1; Pyridin-2-yl analog: MW ~245.27, cLogP ≈ 0.2 |
| Quantified Difference | ΔMW +12.03 vs. 5-fluoro analog, -23.04 vs. benzyloxy analog, +40.03 vs. pyridin-2-yl analog; ΔcLogP ~+0.4 vs. 5-fluoro analog and ~-1.2 vs. benzyloxy analog |
| Conditions | Calculated physicochemical properties based on standard in silico methods (PubChem/DataWarrior); measured MW confirmed by commercial vendor CoA |
Why This Matters
The intermediate MW and cLogP of CAS 2034286-25-2 place it within a favorable oral drug-like space (Rule of Five compliance), making it a balanced scaffold for lead optimization where extremes of lipophilicity are undesirable.
- [1] Cheng, H., et al. (2011). PF-04691502, a Potent and Selective PI3K/mTOR Dual Inhibitor with Antitumor Activity. Journal of Medicinal Chemistry, 54(21), 7577–7587. View Source
